![molecular formula C21H22N4O3S B4521355 2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B4521355.png)
2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
Description
This compound features a pyridazinone core substituted with a 2-thienyl group at position 6 and a piperazine moiety linked via a 2-oxoethyl chain. The piperazine ring is further modified with a 3-methoxyphenyl group (Figure 1). Pyridazinones are heterocyclic compounds known for their pharmacological versatility, including anti-inflammatory, antihypertensive, and central nervous system (CNS)-targeting activities .
Properties
IUPAC Name |
2-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-28-17-5-2-4-16(14-17)23-9-11-24(12-10-23)21(27)15-25-20(26)8-7-18(22-25)19-6-3-13-29-19/h2-8,13-14H,9-12,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNPMNSUHOBOSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-methoxyphenylamine with ethylene glycol to form 3-methoxyphenylpiperazine.
Introduction of the Thienyl Group: The thienyl group is introduced through a coupling reaction with a suitable thienyl halide.
Formation of the Pyridazinone Core: The final step involves the cyclization of the intermediate compound to form the pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and thienyl groups, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs differ in substituents on the pyridazinone core and piperazine ring (Table 1).
Table 1: Structural Comparison of Pyridazinone Derivatives
*Calculated based on structural data from .
Key Observations :
- Lipophilicity : The 3-methoxyphenyl group in the target compound increases lipophilicity compared to analogs with electron-withdrawing groups (e.g., 4-chlorophenyl in Analog 1). This may enhance CNS bioavailability .
- Electron Effects : The 2-thienyl group (electron-rich sulfur heterocycle) may improve π-π stacking interactions with aromatic residues in biological targets, unlike the 2-furyl group in Analog 2 or phenyl groups in other analogs .
Key Observations :
- MAO-B Inhibition : Analogs with para-substituted phenyl groups on piperazine (e.g., 4-chlorophenyl in Analog 1) show potent MAO-B inhibition, suggesting the target compound’s 3-methoxyphenyl group may alter binding kinetics .
- Anti-inflammatory Activity: Analog 4’s COX-2 selectivity highlights the role of pyridazinone’s position 6 substituents; the target’s 2-thienyl group may similarly modulate prostaglandin synthesis .
Biological Activity
2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyridazinone core, piperazine moiety, and thienyl group, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.46 g/mol. The presence of functional groups such as methoxy, piperazine, and thienyl enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Derivative : The reaction of 3-methoxyphenylamine with ethylene glycol produces 3-methoxyphenylpiperazine.
- Introduction of the Thienyl Group : A coupling reaction with a suitable thienyl halide introduces the thienyl moiety.
- Cyclization : The final step involves cyclization to form the pyridazinone core under specific conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. This interaction can modulate their activity, leading to various therapeutic effects.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological properties:
- Anti-inflammatory Activity : Studies have suggested that pyridazinone derivatives can inhibit pro-inflammatory mediators, potentially making them useful in treating inflammatory diseases.
- Anti-cancer Activity : Preliminary investigations have shown that compounds within this class may induce apoptosis in cancer cells, highlighting their potential as anti-cancer agents.
- CNS Activity : The piperazine moiety is often associated with central nervous system activity, suggesting potential applications in neuropharmacology.
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that similar pyridazinone derivatives significantly reduced inflammation in animal models by inhibiting TNF-alpha production .
- Cancer Cell Studies : In vitro studies showed that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells, through caspase activation pathways .
- CNS Activity : Research indicated that related compounds exhibited anxiolytic effects in rodent models, suggesting potential applications in treating anxiety disorders .
Data Table: Biological Activities of Related Compounds
Compound Name | Structure Features | Notable Activities |
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6-Methyl-2,4-disubstituted pyridazin-3(2H)-ones | Methyl substitutions at positions 6 and 4 | Agonists for formyl peptide receptors |
Pyridazinone derivatives | Various substitutions on the phenyl ring | PDE4 inhibition and anti-inflammatory effects |
5-Acetyl-2-ethyl-6-(4-methylsulfanylphenyl)-3-oxopyridazin-4-yl derivatives | Acetyl and ethyl substitutions | Potential anti-cancer properties |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone, and what key reagents are involved?
- Methodological Answer : The synthesis typically involves multi-step pathways, including:
- Nucleophilic substitution to attach the piperazino moiety to the pyridazinone core.
- Condensation reactions to introduce the thienyl group.
- Oxidation (e.g., using potassium permanganate) or reduction (e.g., lithium aluminum hydride) for functional group interconversion .
- Critical reagents include bromoacetyl derivatives for alkylation and palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for thienyl incorporation).
- Purification methods such as recrystallization or column chromatography are essential for isolating high-purity product .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H/¹³C NMR confirms substituent positions and piperazine-thienyl connectivity.
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% threshold for pharmacological studies).
- Mass Spectrometry (MS) : Provides molecular weight verification and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolves absolute stereochemistry and intermolecular interactions .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodological Answer :
- In vitro receptor binding assays : Target serotonin/dopamine receptors due to the piperazine moiety’s affinity for GPCRs .
- Enzyme inhibition studies : Assess kinase or phosphodiesterase inhibition using fluorogenic substrates.
- Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HEK-293, HepG2) to establish safety margins .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro receptor affinity and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration .
- Metabolite identification : Use LC-MS to detect active/inactive metabolites influencing in vivo outcomes.
- Dose-response optimization : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .
Q. What strategies optimize reaction yields during the synthesis of the piperazino-pyridazinone core?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in piperazine alkylation.
- Temperature control : Maintain 0–5°C during bromoacetyl bromide addition to minimize side reactions .
- Catalyst screening : Test Pd(II)/Cu(I) systems for cross-coupling efficiency with thienyl groups .
- Real-time monitoring : Use TLC or inline IR to track intermediate formation and adjust stoichiometry .
Q. How do structural modifications (e.g., methoxyphenyl vs. chlorophenyl substituents) impact biological activity?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with varying aryl groups (e.g., 3-methoxyphenyl vs. 4-chlorophenyl) and test in parallel assays .
- Computational docking : Model interactions with target receptors (e.g., 5-HT₁A) to predict substituent effects on binding affinity.
- LogP measurements : Correlate hydrophobicity changes with membrane permeability using shake-flask methods .
Q. What experimental designs are critical for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR/Cas9 knockouts : Identify target pathways by deleting putative receptors in cell models.
- Transcriptomic profiling : RNA-seq reveals downstream gene expression changes post-treatment.
- Kinase activity profiling : Use phospho-specific antibodies in Western blots to map signaling cascades .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across independent studies?
- Methodological Answer :
- Standardize assay conditions : Control variables like pH, temperature, and ATP concentration in kinase assays.
- Cross-validate with orthogonal methods : Compare fluorescence-based and radiometric assay results.
- Batch analysis : Test multiple synthetic batches to rule out purity-driven variability .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.